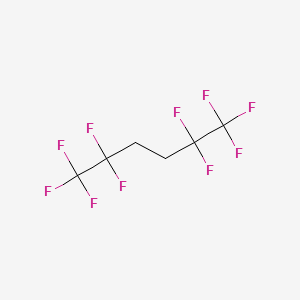
1,1,1,2,2,5,5,6,6,6-Decafluorohexane
Cat. No. B8717474
Key on ui cas rn:
95576-25-3
M. Wt: 266.08 g/mol
InChI Key: FUCPNELYUCUXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05421971
Procedure details


The reactor in this Example consisted of a 1.25 inch diameter pyrex tube heated by means of electrical heating tape and an internal thermocouple to measure the temperature inside the tube. The reactor was packed with a mixture of 50 cm3 of 0.5% Pd/Al2O3 (1/8 inch pellets) and 100 cm3 of glass helices for a total bed volume of 150 cm3. The Pd/A12O3 pellets are available from Aldrich Chemical or Engelhard Industries. Effluent from the reactor was condensed into cold traps maintained at -30° C. and -78° C. Hydrogen was passed into the tube at 155 mL/min, while CF3CF2CC12CC12CF2CF3 was metered into the top of the vertically mounted reactor at a rate of about 10 g/h. The temperature inside the reactor during the reduction was 202°-206° C. After a total reaction time of 3.75 h (38.1 g total CF3CF2CC12CC12CF2CF3 added), 20.15 g of product was collected in the cold traps, which was 99% pure according to GC analysis. The product was identified as CF3CF2CH2CH2CF2CF3 (boiling point 66° C., 80% yield) based on nuclear magnetic resonance and mass spectroscopy analysis.
[Compound]
Name
Pd Al2O3
Quantity
50 mL
Type
reactant
Reaction Step One

[Compound]
Name
glass
Quantity
100 mL
Type
solvent
Reaction Step One


Name
CF3CF2CC12CC12CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
CF3CF2CC12CC12CF2CF3
Quantity
38.1 g
Type
reactant
Reaction Step Four

[Compound]
Name
product
Quantity
20.15 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[H][H].[C:3]([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])(Cl)Cl)(Cl)Cl)([F:9])[F:8])([F:6])([F:5])[F:4]>[Pd]>[C:19]([C:16]([CH2:13][CH2:10][C:7]([C:3]([F:4])([F:5])[F:6])([F:8])[F:9])([F:18])[F:17])([F:22])([F:21])[F:20]
|
Inputs


Step One
[Compound]
|
Name
|
Pd Al2O3
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
glass
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
CF3CF2CC12CC12CF2CF3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(Cl)(Cl)C(Cl)(Cl)C(F)(F)C(F)(F)F
|
Step Four
|
Name
|
CF3CF2CC12CC12CF2CF3
|
|
Quantity
|
38.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(Cl)(Cl)C(Cl)(Cl)C(F)(F)C(F)(F)F
|
[Compound]
|
Name
|
product
|
|
Quantity
|
20.15 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated by means of electrical heating tape
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed into cold traps
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 202°-206° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected in the cold traps, which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(F)C(F)(F)CCC(F)(F)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

